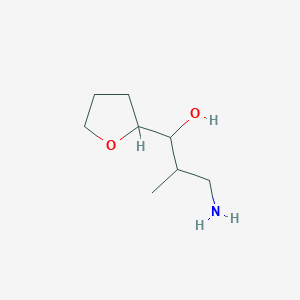
3-Amino-2-methyl-1-(oxolan-2-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2-methyl-1-(oxolan-2-yl)propan-1-ol is an organic compound with the molecular formula C8H17NO2 It is characterized by the presence of an amino group, a methyl group, and an oxolan (tetrahydrofuran) ring attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-methyl-1-(oxolan-2-yl)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methyl-1-propanol and oxirane.
Reaction with Ammonia: The oxirane ring is opened by reaction with ammonia, leading to the formation of an amino alcohol intermediate.
Cyclization: The intermediate undergoes cyclization to form the oxolan ring, resulting in the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction efficiency.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Techniques such as distillation or crystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-methyl-1-(oxolan-2-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the amino group to other functional groups.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Amines or other reduced derivatives.
Substitution Products: Halogenated compounds or other substituted derivatives.
Scientific Research Applications
3-Amino-2-methyl-1-(oxolan-2-yl)propan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-2-methyl-1-(oxolan-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways: It can influence biochemical pathways related to metabolism, signal transduction, or cellular regulation.
Comparison with Similar Compounds
Similar Compounds
3-Amino-2-(oxolan-3-yl)propan-1-ol: Similar structure but with a different position of the oxolan ring.
2-Amino-1-(oxolan-2-yl)ethanol: Similar functional groups but with a shorter carbon chain.
3-Amino-2-methyl-1-(tetrahydrofuran-3-yl)propan-1-ol: Similar structure with a different ring position.
Uniqueness
3-Amino-2-methyl-1-(oxolan-2-yl)propan-1-ol is unique due to its specific combination of functional groups and ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.
Biological Activity
3-Amino-2-methyl-1-(oxolan-2-yl)propan-1-ol is a compound of interest due to its unique structural features, which include an amino group and an oxolane (tetrahydrofuran) ring. These characteristics suggest potential biological activities that can be harnessed in medicinal chemistry and biochemistry. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Features:
- Amino Group: Capable of forming hydrogen bonds, which is crucial for molecular interactions.
- Oxolane Ring: Provides structural stability and hydrophobic interactions, influencing the compound's biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules:
- Enzyme Modulation: The amino group can participate in hydrogen bonding with enzyme active sites, potentially inhibiting or enhancing enzymatic activity.
- Receptor Binding: The oxolane ring may facilitate binding to hydrophobic regions of receptors, influencing signal transduction pathways.
Biological Activity and Therapeutic Potential
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that compounds with similar structures possess antimicrobial properties. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Anticancer Properties
Preliminary research suggests potential anticancer activity through the modulation of cell signaling pathways involved in proliferation and apoptosis. The compound may act as a ligand for specific receptors implicated in cancer progression.
Research Findings
A review of recent literature highlights several key findings regarding the biological activity of this compound:
Case Studies
Case Study 1: Antimicrobial Activity
In a study investigating the antimicrobial properties of related compounds, this compound was tested against Escherichia coli and Staphylococcus aureus. Results indicated significant inhibition zones, suggesting effective antibacterial action.
Case Study 2: Cancer Cell Line Studies
Research involving human cancer cell lines demonstrated that treatment with the compound led to reduced cell viability and induced apoptosis in a dose-dependent manner. This effect was linked to the activation of caspase pathways, indicating a potential therapeutic avenue for cancer treatment.
Properties
Molecular Formula |
C8H17NO2 |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
3-amino-2-methyl-1-(oxolan-2-yl)propan-1-ol |
InChI |
InChI=1S/C8H17NO2/c1-6(5-9)8(10)7-3-2-4-11-7/h6-8,10H,2-5,9H2,1H3 |
InChI Key |
BDFOXWKIYJEDOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C(C1CCCO1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















